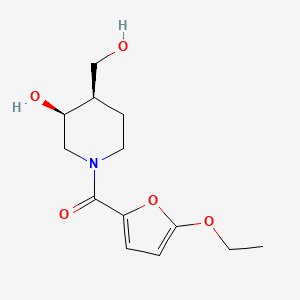![molecular formula C17H24N2O3 B5357769 1-acetyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B5357769.png)
1-acetyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is a synthetic organic compound with a complex molecular structure It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities
Preparation Methods
The synthesis of 1-acetyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. One common synthetic route includes the acylation of piperidine with acetyl chloride, followed by the introduction of the 4-methoxyphenyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the carboxamide group via amidation. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Acetyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Acetyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and inflammatory pathways.
Comparison with Similar Compounds
1-Acetyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as fentanyl analogues and quinoline derivatives. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and the resulting chemical properties. Similar compounds include:
Fentanyl analogues: Known for their potent analgesic properties.
Quinoline derivatives: Studied for their antimicrobial and anticancer activities.
Properties
IUPAC Name |
1-acetyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13(20)19-11-8-15(9-12-19)17(21)18-10-7-14-3-5-16(22-2)6-4-14/h3-6,15H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYDYGMPUDXLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-fluoro-N-(3-oxo-3-{[(2,3,5-trimethyl-1H-indol-7-yl)methyl]amino}propyl)benzamide](/img/structure/B5357686.png)
![6-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B5357689.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5357693.png)
![2-chloro-N-ethyl-N-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5357696.png)

![N-CYCLOPROPYL-5-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINO]-5-OXOPENTANAMIDE](/img/structure/B5357717.png)
![1-{3-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}BUTAN-1-ONE](/img/structure/B5357723.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5357731.png)
![N-methyl-1-[(4-methylphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B5357754.png)
![methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5357756.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B5357757.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-methoxy-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5357762.png)
![N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(4-fluorophenyl)acrylamide]](/img/structure/B5357777.png)

